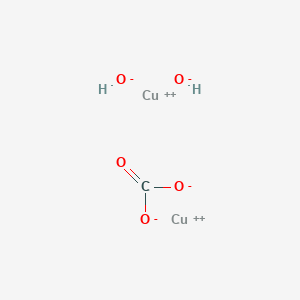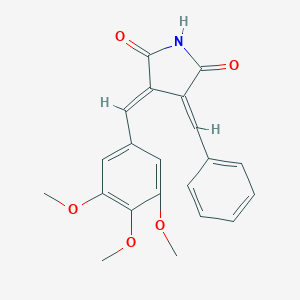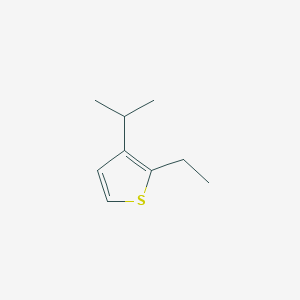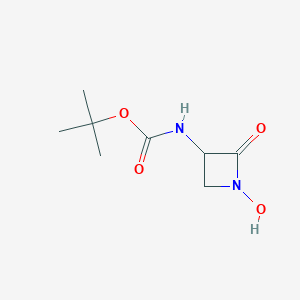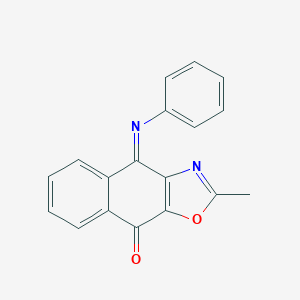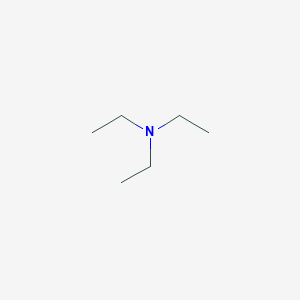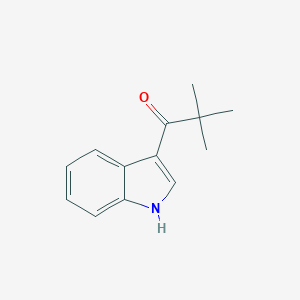
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one, also known as 3,3'-Diindolylmethane (DIM), is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. It has gained attention in recent years due to its potential health benefits, particularly in cancer prevention and treatment. In
Mécanisme D'action
The mechanism of action of 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one is not fully understood. However, it is believed to work through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the activity of enzymes involved in the metabolism of estrogen, which can lead to a decrease in the risk of hormone-dependent cancers. In addition, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. It also modulates the immune system by increasing the production of natural killer cells and T cells. In addition, it has been found to have a positive effect on lipid metabolism by reducing the levels of cholesterol and triglycerides in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one in lab experiments is its natural origin, which makes it a safe and non-toxic compound. It is also relatively easy to synthesize, which makes it accessible for research. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
For research include its potential in treating neurological disorders, enhancing athletic performance, and optimizing its use in cancer prevention and treatment.
Méthodes De Synthèse
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one can be synthesized through the reaction of indole-3-carbinol (I3C) with hydrochloric acid. I3C can be extracted from cruciferous vegetables such as broccoli, cauliflower, and cabbage. The reaction produces 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one'-Diindolylmethane (DIM) as a yellow crystalline solid.
Applications De Recherche Scientifique
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, particularly in breast, prostate, and colon cancer. In addition, it has been found to have anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
69622-35-1 |
|---|---|
Nom du produit |
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one |
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12(15)10-8-14-11-7-5-4-6-9(10)11/h4-8,14H,1-3H3 |
Clé InChI |
VNFDWGPTVLIUMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=CNC2=CC=CC=C21 |
SMILES canonique |
CC(C)(C)C(=O)C1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)
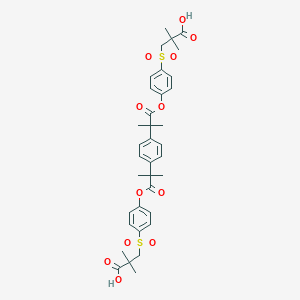
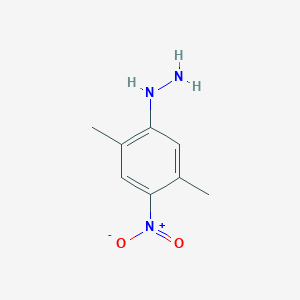
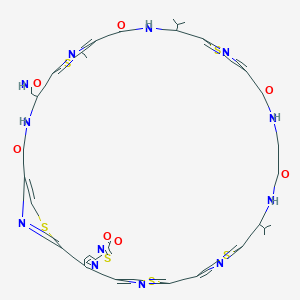
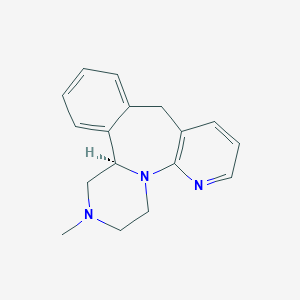
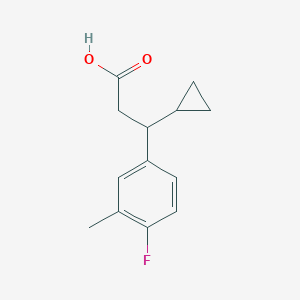
![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)
